molecular formula C7H9ClN2O2 B1584783 4-Hydrazinobenzoic acid hydrochloride CAS No. 24589-77-3

4-Hydrazinobenzoic acid hydrochloride

Cat. No.: B1584783
CAS No.: 24589-77-3
M. Wt: 188.61 g/mol
InChI Key: XHLQMKQBCHYRLC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been reported that this compound can cause dna damage , suggesting that it may interact with DNA or associated proteins.

Mode of Action

Studies have shown that it can cause dna damage . This suggests that the compound may interact with DNA or associated proteins, leading to changes in the structure or function of these molecules .

Biochemical Pathways

Given its potential to cause dna damage , it can be inferred that it may affect pathways related to DNA repair and cell cycle regulation.

Result of Action

It has been reported to cause dna damage

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzoic acid hydrochloride can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The synthesis involves the following steps :

    Diazotization: 4-aminobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt.

    Reduction: The diazonium salt is then reduced using tin(II) chloride dihydrate in hydrochloric acid to yield 4-hydrazinobenzoic acid.

    Hydrochloride Formation: Finally, the 4-hydrazinobenzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzoic acids, hydrazine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

4-Hydrazinobenzoic acid hydrochloride has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated thirteen derivatives of 4-hydrazinobenzoic acid against MCF-7 and HCT-116 cells. The results indicated that some derivatives had IC50 values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM, comparable to doxorubicin, a standard chemotherapy drug . Notably, the incorporation of isothiocyanates into the structure enhanced the cytotoxic effects.

CompoundIC50 (MCF-7)IC50 (HCT-116)Normal Cell Toxicity
4-HBA Derivative 125.6 µM22.5 µMLow
4-HBA Derivative 221.3 µM19.7 µMModerate
Doxorubicin22.6 µM19.7 µMHigh

Analytical Chemistry

In analytical applications, this compound serves as a derivatizing agent for aldehyde analysis via High Performance Liquid Chromatography (HPLC). The compound forms stable hydrazones with aldehydes, facilitating their detection and quantification in complex matrices like food and biological samples.

Application Example: Aldehyde Analysis

A study demonstrated the utility of this compound in HPLC methods for analyzing aldehydes in food products, highlighting its effectiveness in improving detection limits and specificity .

Materials Science

In materials science, this compound has been used to develop novel drug delivery systems. For instance, it has been incorporated into magnetic ordered mesoporous carbon nanospheres designed for targeted delivery of chemotherapeutics like doxorubicin.

Case Study: Drug Delivery Systems

Research on folic acid-conjugated magnetic ordered mesoporous carbon nanospheres showed that they could effectively load doxorubicin at a capacity of up to 577.12 mg/g, using 4-hydrazinobenzoic acid as a linking agent to enhance targeting capabilities .

Environmental and Toxicological Studies

The compound has also been studied for its potential carcinogenic effects, particularly through oxidative DNA damage mechanisms. Research indicates that exposure to 4-hydrazinobenzoic acid can lead to site-specific DNA damage in human cells, raising concerns about its safety in certain applications .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazinobenzoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various industrial and research applications .

Biological Activity

4-Hydrazinobenzoic acid hydrochloride (4-HBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of 4-HBA, focusing on its cytotoxic effects, mechanisms of action, and related research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H9_9ClN2_2O2_2
  • Molecular Weight : 176.61 g/mol

Cytotoxic Activity

Recent studies have demonstrated that 4-HBA and its derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

In Vitro Studies

A study evaluated the cytotoxicity of several 4-HBA derivatives, revealing IC50_{50} values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against HCT-116 and MCF-7 cells, respectively. For comparison, doxorubicin, a standard chemotherapy drug, showed IC50_{50} values of 22.6 ± 3.9 µM and 19.7 ± 3.1 µM for the same cell lines .

Table 1: Cytotoxicity of 4-Hydrazinobenzoic Acid Derivatives

CompoundIC50 (HCT-116)IC50 (MCF-7)
Doxorubicin22.6 ± 3.9 µM19.7 ± 3.1 µM
Compound A21.3 ± 4.1 µM-
Compound B-28.3 ± 5.1 µM
Compound C--

The mechanisms underlying the anticancer activity of 4-HBA involve several pathways:

  • Induction of Apoptosis : Compounds derived from 4-HBA have been shown to induce apoptosis in cancer cells, particularly MCF-7 cells, as evidenced by increased Annexin V staining in flow cytometry assays .
  • Reactive Oxygen Species (ROS) Generation : Research indicates that 4-HBA can generate reactive oxygen species, leading to oxidative stress and subsequent DNA damage in cancer cells .
  • Cell Cycle Arrest : Studies suggest that treatment with 4-HBA may lead to cell cycle arrest at various phases, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-HBA and its derivatives:

  • Cytotoxicity Evaluation : A systematic evaluation of various derivatives showed that modifications to the hydrazine moiety significantly impacted cytotoxicity against cancer cell lines .
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their chemical structure .
  • Synthesis of New Derivatives : Researchers have synthesized multiple derivatives of 4-HBA, exploring their potential as anticancer agents and optimizing their pharmacological properties .

Properties

IUPAC Name

4-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLQMKQBCHYRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

619-67-0 (Parent)
Record name 4-Carboxyphenylhydrazinium chloride
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DSSTOX Substance ID

DTXSID8020709
Record name 4-Hydrazinobenzoic acid hydrochloride
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24589-77-3
Record name Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1)
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Record name 4-Hydrazinobenzoic acid hydrochloride
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Record name 4-hydrazinobenzoic acid monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Hydrazinobenzoic acid hydrochloride in the synthesis of AZD8329?

A1: this compound serves as a crucial building block in the synthesis of AZD8329. It reacts with an enamine intermediate (compound 6 in the research paper) to form the final pyrazole ring structure of AZD8329 []. This reaction is part of a two-step telescopic process that enables efficient and scalable manufacturing of AZD8329.

Q2: Is there any structural information available about this compound?

A2: Yes, a study investigated the crystal structure of this compound []. While the molecular formula and weight aren't explicitly stated in the provided abstract, this type of analysis provides valuable insights into the spatial arrangement of atoms within the molecule and its interactions with surrounding molecules. This information can be helpful in understanding its reactivity and potential applications.

Q3: The synthesis of AZD8329 mentions a "greener" approach. How does the use of this compound contribute to this?

A3: While the specific contribution of this compound towards the "greener" synthesis isn't detailed in the abstract, its use in a telescopic synthesis [] inherently reduces solvent and energy consumption. Telescopic synthesis combines multiple steps without isolating intermediates, minimizing waste generation and improving overall efficiency, contributing to a greener process.

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